6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride
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Overview
Description
6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C7H5F4NO2S It is known for its unique structural features, which include a trifluoromethyl group and a sulfonyl fluoride group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride typically involves the introduction of the trifluoromethyl group and the sulfonyl fluoride group onto a pyridine ring. One common method involves the reaction of 6-methyl-4-(trifluoromethyl)pyridine with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis, and various coupled products that can be used in material science and agrochemicals .
Scientific Research Applications
6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride exerts its effects is primarily through its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide bonds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: This compound shares a similar pyridine core but has a chlorine atom instead of a sulfonyl fluoride group.
4-(Trifluoromethyl)pyridine: Lacks the methyl and sulfonyl fluoride groups, making it less reactive in certain types of chemical reactions.
Uniqueness
6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride is unique due to the presence of both the trifluoromethyl and sulfonyl fluoride groups. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and various applications .
Properties
CAS No. |
2361643-78-7 |
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Molecular Formula |
C7H5F4NO2S |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
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